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molecular formula C10H7NO2 B8769914 5,6-Dihydrocyclobuta[f][1,3]benzodioxole-5-carbonitrile CAS No. 943-13-5

5,6-Dihydrocyclobuta[f][1,3]benzodioxole-5-carbonitrile

Cat. No. B8769914
M. Wt: 173.17 g/mol
InChI Key: JJWVROPXUHNEPC-UHFFFAOYSA-N
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Patent
US06420413B2

Procedure details

46 g of 3-(6-bromo-1,3-benzodioxol-5-yl)propanenitrile are introduced in portions into 1.4 liters of liquid ammonia in which there is dissolved sodium azide which was prepared previously by the introduction of 16.7 g of sodium into the liquid ammonia. After 30 minutes' contact, the reaction mixture is treated with 38.7 g of ammonium chloride, and then the ammonia is distilled off at room temperature. The residue is taken up in ether and filtered; the precipitate is washed with ether. The combined ethereal phases are evaporated and the resulting residue is recrystallised from isopropyl alcohol, enabling the expected product to be isolated.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
38.7 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH2:11][CH2:12][C:13]#[N:14])=[CH:4][C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1.N.[N-]=[N+]=[N-].[Na+].[Na].[Cl-].[NH4+]>>[O:9]1[C:5]2[CH:4]=[C:3]3[CH2:11][CH:12]([C:13]#[N:14])[C:2]3=[CH:10][C:6]=2[O:7][CH2:8]1 |f:2.3,5.6,^1:19|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
BrC=1C(=CC2=C(OCO2)C1)CCC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
liquid
Quantity
1.4 L
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
16.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
38.7 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the ammonia is distilled off at room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate is washed with ether
CUSTOM
Type
CUSTOM
Details
The combined ethereal phases are evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue is recrystallised from isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O1COC2=C1C=C1C(=C2)C(C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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